molecular formula C36H51N7O8S B038930 Substance P (6-11), glu(6)- CAS No. 123067-53-8

Substance P (6-11), glu(6)-

Cat. No. B038930
M. Wt: 741.9 g/mol
InChI Key: QUPMCECAIWKMMD-ZIUUJSQJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substance P (6-11), glu(6)- is a neuropeptide that plays a crucial role in the transmission of pain signals in the nervous system. It is a fragment of the larger peptide substance P, which is found in the nerve fibers of the central and peripheral nervous systems. Substance P (6-11), glu(6)- has been the subject of extensive scientific research due to its potential therapeutic applications in pain management and other neurological disorders.

Mechanism Of Action

Substance P (Substance P (6-11), glu(6)-), glu(6)- exerts its effects by binding to the neurokinin-1 (NK1) receptor, which is expressed in the central and peripheral nervous systems. Activation of the NK1 receptor leads to the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. By blocking the NK1 receptor, substance P (Substance P (6-11), glu(6)-), glu(6)- can reduce the transmission of pain signals and alleviate pain.

Biochemical And Physiological Effects

In addition to its analgesic effects, substance P (Substance P (6-11), glu(6)-), glu(6)- has been shown to have a range of biochemical and physiological effects. These include modulation of immune function, regulation of blood pressure and heart rate, and modulation of gastrointestinal function. Substance P (Substance P (6-11), glu(6)-), glu(6)- may also play a role in the regulation of mood and behavior.

Advantages And Limitations For Lab Experiments

One of the main advantages of substance P (Substance P (6-11), glu(6)-), glu(6)- for lab experiments is its high potency and specificity for the NK1 receptor. This allows researchers to study the effects of blocking the NK1 receptor in a controlled and precise manner. However, one limitation of substance P (Substance P (6-11), glu(6)-), glu(6)- is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are several potential future directions for research on substance P (Substance P (6-11), glu(6)-), glu(6)-. One area of interest is the development of novel analgesic agents based on substance P (Substance P (6-11), glu(6)-), glu(6)- or related peptides. Another area of interest is the investigation of the role of substance P (Substance P (6-11), glu(6)-), glu(6)- in the regulation of mood and behavior, and its potential use in the treatment of mood disorders. Finally, further research is needed to elucidate the long-term effects of substance P (Substance P (6-11), glu(6)-), glu(6)- on immune function, gastrointestinal function, and other physiological processes.

Synthesis Methods

Substance P (Substance P (6-11), glu(6)-), glu(6)- can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification of the final product. The process is highly efficient and can be used to produce large quantities of pure substance P (Substance P (6-11), glu(6)-), glu(6)- for research purposes.

Scientific Research Applications

Substance P (Substance P (6-11), glu(6)-), glu(6)- has been extensively studied for its potential therapeutic applications in pain management and other neurological disorders. It has been shown to exhibit analgesic effects in animal models of acute and chronic pain, and may also have anti-inflammatory properties. In addition, substance P (Substance P (6-11), glu(6)-), glu(6)- has been investigated for its potential use in the treatment of depression, anxiety, and other mood disorders.

properties

CAS RN

123067-53-8

Product Name

Substance P (6-11), glu(6)-

Molecular Formula

C36H51N7O8S

Molecular Weight

741.9 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C36H51N7O8S/c1-22(2)18-27(35(50)41-26(32(38)47)16-17-52-3)40-30(44)21-39-34(49)28(19-23-10-6-4-7-11-23)43-36(51)29(20-24-12-8-5-9-13-24)42-33(48)25(37)14-15-31(45)46/h4-13,22,25-29H,14-21,37H2,1-3H3,(H2,38,47)(H,39,49)(H,40,44)(H,41,50)(H,42,48)(H,43,51)(H,45,46)/t25-,26-,27-,28-,29-/m0/s1

InChI Key

QUPMCECAIWKMMD-ZIUUJSQJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)N

Other CAS RN

123067-53-8

sequence

EFFGLM

synonyms

6-Glu-substance P (6-11)
6-glutamic acid-substance P (6-11)
substance P (6-11), Glu(6)-
substance P (6-11), glutamic acid(6)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.